

A Technical Guide to Purified Flavoxanthin for Scientific Research

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Compound of Interest

Compound Name: *Flavoxanthin*

Cat. No.: *B1240090*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, experimental protocols, and biological activities of purified **Flavoxanthin**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are interested in the potential therapeutic applications of this xanthophyll carotenoid.

Commercial Sources for Purified Flavoxanthin

Obtaining high-purity **Flavoxanthin** is crucial for accurate and reproducible research. While several suppliers offer **Flavoxanthin**, the product specifications can vary. Below is a summary of commercially available **Flavoxanthin**, with quantitative data presented for easy comparison. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain the most accurate and up-to-date information.

Supplier	Product Name/Number	Purity	Form	Available Quantities	Analytical Data Provided
CaroteNature	Flavoxanthin	≥ 95% (HPLC)[1][2]	Crystalline[2]	1 mg, 5 mg, and larger quantities on request[2]	HPLC, UV/Vis spectra with each lot[2]
ChemicalBook	FLAVOXANTHIN	95.00%	Not Specified	5MG[3]	Not specified
Ataman Kimya	FLAVOXANTHIN	Not Specified	Powder	Bulk quantities	General information[4]

Note: The information in this table is based on publicly available data and may not be exhaustive. It is highly recommended to contact the suppliers directly for the latest product specifications and to request a Certificate of Analysis. An example of the type of data provided in a CoA for a carotenoid standard can be seen in the documentation for similar compounds from the National Institute of Standards and Technology (NIST)[4].

Experimental Protocols

Extraction and Isolation of Flavoxanthin from Natural Sources (e.g., *Taraxacum officinale*)

Flavoxanthin is naturally present in various plants, including dandelion (*Taraxacum officinale*) [5]. The following protocol is a generalized procedure for the extraction and purification of flavonoids and carotenoids from plant material, which can be adapted for the specific isolation of **Flavoxanthin**.

Materials and Reagents:

- Dried and powdered *Taraxacum officinale* plant material
- Ethanol (e.g., 60% v/v)[6]
- Acetone[7]

- Hexane[7]
- Ethyl acetate[8]
- n-Butanol[8]
- Water (deionized or distilled)
- Macroporous adsorption resin (e.g., HPD-100)[9]
- Rotary evaporator
- Ultrasonic bath[9]
- Chromatography columns

Procedure:

- Extraction:
 - Mix the dried plant powder with a solvent such as 60% ethanol at a specified liquid-to-solid ratio (e.g., 25:1 mL/g)[6].
 - Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) at an elevated temperature (e.g., 70-80°C)[6].
 - Filter the mixture to separate the extract from the solid plant material.
 - Concentrate the extract using a rotary evaporator.
- Purification using Macroporous Resin Chromatography:
 - Dissolve the concentrated extract in an appropriate solvent.
 - Load the solution onto a pre-equilibrated macroporous resin column.
 - Wash the column with water to remove impurities.
 - Elute the flavonoids and carotenoids with an increasing gradient of ethanol[6].

- Collect the fractions and monitor for the presence of **Flavoxanthin** using UV-Vis spectroscopy or thin-layer chromatography.
- Further Purification (Optional):
 - For higher purity, techniques like high-speed counter-current chromatography (HSCCC) can be employed. A two-phase solvent system, such as ethyl acetate/n-butanol/water, can be effective for separating flavonoid glycosides and can be adapted for xanthophylls[8].

Quantification of Flavoxanthin by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of carotenoids. The following is a general HPLC method that can be optimized for **Flavoxanthin** analysis.

Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Column: A C18 or C30 reversed-phase column is typically used for carotenoid separation[10].
- Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile, methanol, and dichloromethane is often effective[11]. For example, a mobile phase of acetonitrile:butane-1-ol:dichloromethane (70:30:5 v/v) has been used for the simultaneous determination of several carotenoids[11].
- Flow Rate: Typically 1.0 mL/min[10].
- Detection Wavelength: **Flavoxanthin** has characteristic absorption maxima in the visible region. The detection wavelength should be set around 422-448 nm[12]. A PDA detector allows for the acquisition of the full UV-Vis spectrum for peak identification.
- Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility[10].

Sample Preparation:

- Dissolve the purified **Flavoxanthin** or the extract in a suitable solvent (e.g., the initial mobile phase composition).
- Filter the sample through a 0.22 µm syringe filter before injection.

Quantification:

- Prepare a calibration curve using a certified analytical standard of **Flavoxanthin**.
- Inject a series of known concentrations of the standard to establish the relationship between peak area and concentration.
- Inject the sample and determine the concentration of **Flavoxanthin** based on the calibration curve.

Biological Activity and Signaling Pathways

Recent research has begun to elucidate the specific molecular mechanisms underlying the biological effects of **Flavoxanthin**, particularly in the context of cancer.

Anticancer Activity: Targeting Fatty Acid Oxidation and Anoikis

A recent study has identified a novel mechanism by which **Flavoxanthin** exerts its anticancer effects in lung adenocarcinoma (LUAD). **Flavoxanthin** has been shown to directly bind to Anterior Gradient 2 (AGR2), a protein that is highly expressed in LUAD[13]. This interaction has significant downstream effects:

- Inhibition of Fatty Acid Oxidation (FAO): By binding to AGR2, **Flavoxanthin** hinders the process of fatty acid oxidation, which is a key metabolic pathway that cancer cells often rely on for energy production and survival[13].
- Reinforcement of Anoikis: Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix. Cancer cells often develop resistance to anoikis, which

allows them to metastasize. **Flavoxanthin** was found to restore the sensitivity of LUAD cells to anoikis[13].

Animal studies have confirmed that **Flavoxanthin** can suppress the malignant progression of LUAD through this AGR2-mediated FAO pathway[13].

Flavoxanthin inhibits AGR2, leading to decreased FAO and enhanced anoikis.



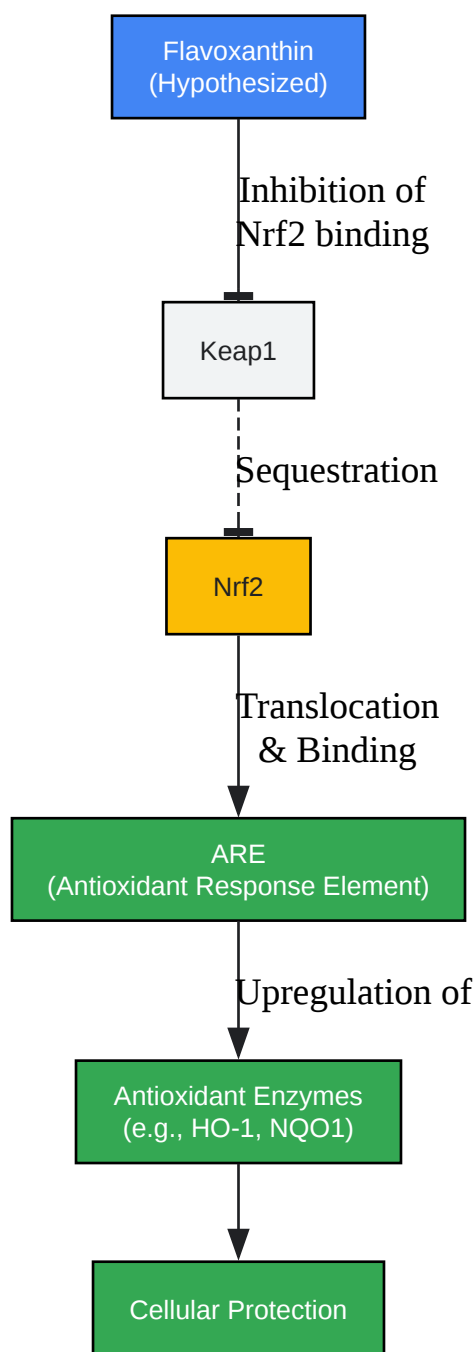
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Flavoxanthin's mechanism in lung adenocarcinoma.

Potential Modulation of Antioxidant and Anti-inflammatory Signaling Pathways

While direct evidence for **Flavoxanthin's** modulation of other key signaling pathways is still emerging, its structural similarity to other well-studied carotenoids and flavonoids suggests potential roles in antioxidant and anti-inflammatory responses.

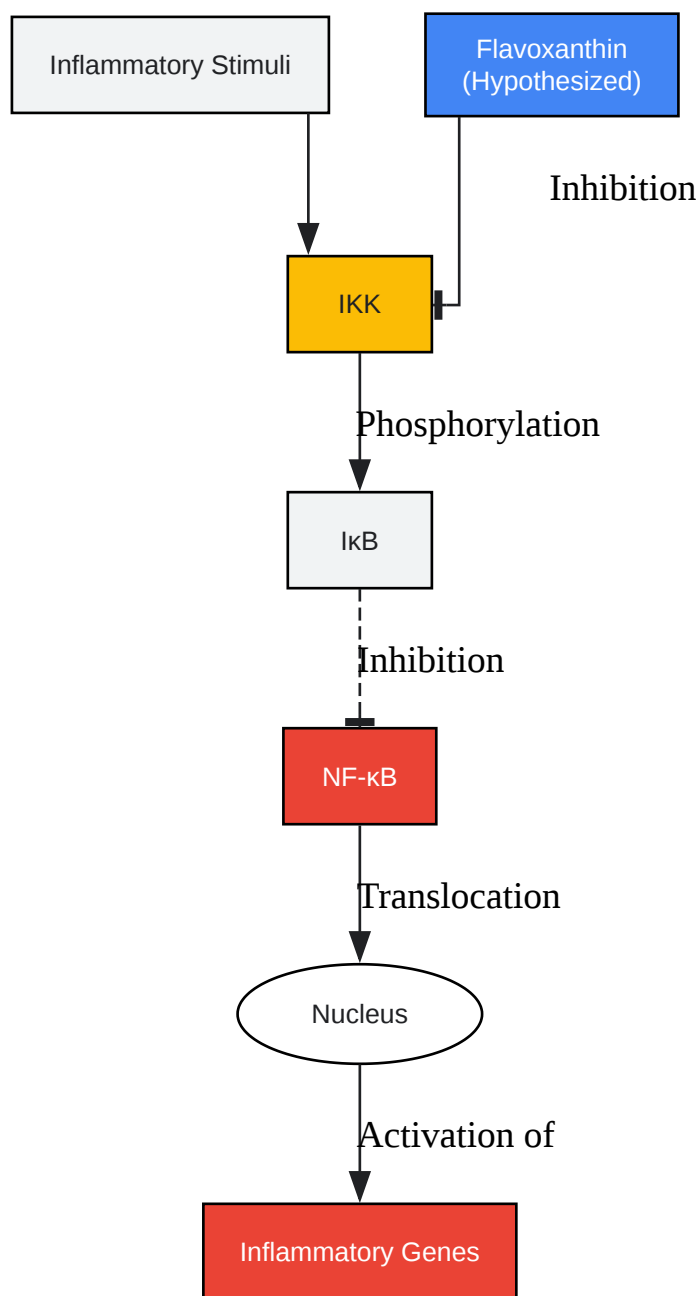
Nrf2/ARE Pathway: The Nrf2-ARE pathway is a major regulator of cellular antioxidant defenses. Many flavonoids and carotenoids are known to activate Nrf2, leading to the expression of antioxidant enzymes[14][15][16]. It is plausible that **Flavoxanthin** could also activate this protective pathway.



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Hypothesized activation of the Nrf2 pathway by **Flavoxanthin**.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines[2][17][18]. Given its structural properties, **Flavoxanthin** may also possess anti-inflammatory effects through the modulation of this pathway.



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Hypothesized inhibition of the NF-κB pathway by **Flavoxanthin**.

Conclusion

Purified **Flavoxanthin** is a promising natural compound for further investigation in drug development and biomedical research. This guide provides a foundational understanding of its commercial availability, methods for its isolation and analysis, and its known and potential biological activities. The recent discovery of its specific interaction with the AGR2 protein opens

up new avenues for targeted cancer therapy research. Further studies are warranted to fully elucidate the therapeutic potential of **Flavoxanthin** and its specific mechanisms of action in various disease models.

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